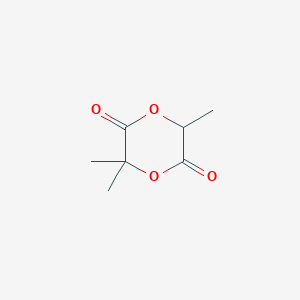

3,6,6-Trimethyl-1,4-dioxane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

249890-65-1 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

3,3,6-trimethyl-1,4-dioxane-2,5-dione |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10-4/h4H,1-3H3 |

InChI Key |

TYKJTLOUDJNYRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Direct Condensation Approaches for Dioxane-Dione Synthesis

Direct condensation of lactic acid is a straightforward approach to forming polylactic acid, however, it typically yields low molecular weight polymers due to the difficulty in removing water from the highly viscous reaction mixture. nih.govuntirta.ac.id While this method is primarily for PLA synthesis, the formation of lactide can occur as a side product, particularly at elevated temperatures. mdpi.com The direct synthesis of lactide from lactic acid in a single step is a more recent and highly desirable route. One-step methods aim to overcome the energy-intensive two-step process of producing an oligomer followed by depolymerization. acs.orgresearchgate.net For instance, a "one-step" approach using 2D covalent organic frameworks (COFs) as catalysts has been demonstrated to convert L-lactic acid directly into L-lactide with an 80% yield under mild conditions. rsc.org This method leverages the confinement effect of the COF channels to favor the formation of the cyclic dimer over oligomerization. rsc.org Another one-step method utilizes a Brønsted acid catalyst, polyphosphoric acid, to achieve a 97% yield of lactide, avoiding the need for metal catalysts and high temperatures that can lead to racemization. researchgate.netnih.gov

Oligomer Depolymerization and Ring Closure Techniques

The most established industrial method for lactide synthesis involves a two-step process: first, the polycondensation of lactic acid to form a low-molecular-weight prepolymer (oligomer), followed by the depolymerization of this oligomer to yield the cyclic lactide. nih.govnih.gov This process is typically carried out at high temperatures and under reduced pressure. nih.gov The molecular weight of the initial oligomer is a crucial parameter, with an optimal weight of around 1380 g/mol being identified for maximizing the conversion to lactide. scispace.comresearchgate.net

Vapor-phase pyrolytic ring closure is a technique used for the synthesis of 1,4-dioxane-2,5-diones. This process involves the reaction of α-hydroxy acid oligomers or their esters over a fixed-bed catalyst system at temperatures ranging from approximately 150°C to 350°C. google.com This method can be applied to produce both symmetrically and unsymmetrically substituted dioxane-diones. google.com

The depolymerization of PLA oligomers into lactide occurs through intramolecular transesterification reactions known as "back-biting" and "end-biting". nih.govresearchgate.net

Back-biting is an intramolecular reaction where the hydroxyl end group of an oligomer chain attacks an ester linkage within the same chain, leading to the formation of a cyclic lactide molecule and a shorter oligomer chain. scispace.comresearchgate.net This is a key mechanism in the production of lactide from prepolymers. scispace.com

End-biting refers to the ring closure of a linear dimer of lactic acid to form the lactide ring and a molecule of water. nih.gov

These reactions are equilibrium-dependent, influenced by factors such as temperature and the size of the cyclic compound being formed. nih.gov

Catalytic Approaches in Lactide Synthesis

Catalysts play a pivotal role in the synthesis of lactide, influencing reaction rates, yield, and stereoselectivity. nih.govdntb.gov.ua A wide variety of catalysts have been investigated, including metal-based catalysts and, more recently, organocatalysts and heterogeneous catalysts.

Metal-based catalysts are widely used, with tin compounds being particularly common. nih.gov Catalysts such as tin(II) oxide (SnO), tin(II) chloride (SnCl₂), and tin(II) octoate (Sn(Oct)₂) have been shown to be effective. dntb.gov.ua For example, Sn(Oct)₂ is often chosen for its stereoselective properties, which help to minimize the formation of undesired D-lactide and meso-lactide when producing L-lactide. nih.gov Zinc-based catalysts, like zinc oxide (ZnO) nanoparticles and zinc chloride (ZnCl₂), have also been successfully employed. mdpi.combohrium.com

Heterogeneous catalysts offer advantages in terms of separation and reusability. Zeolites, such as Sn-beta zeolite and H-beta zeolite, have demonstrated high yields (88.2–95.8%) and stereoselectivity in the one-step synthesis of L-lactide from lactic acid. acs.org Silica/alumina (SiO₂/Al₂O₃) has also been used as a low-cost, effective catalyst in a packed-bed reactor, achieving 90% lactic acid conversion and 99% lactide selectivity. acs.org

Organocatalysts are being explored as environmentally friendly alternatives. A biogenic guanidine (B92328) catalyst, creatine, has been used to produce optically pure L/D-lactide. nih.gov Simple bases like cesium carbonate (Cs₂CO₃) have also been shown to be highly effective, yielding up to 99% L,L-lactide with minimal racemization. kuleuven.be

Table 1: Comparison of Catalytic Approaches in Lactide Synthesis

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reported Yield | Source |

|---|---|---|---|---|

| Metal-based | Tin(II) octoate (Sn(Oct)₂) | Good stereoselectivity | 67-69% (raw lactide) | researchgate.netnih.gov |

| Metal-based | Zinc oxide (ZnO) nanoparticles | High efficiency in regulating oligomer molecular weight | 80.4% (optimized) | mdpi.comju.edu.et |

| Heterogeneous | Sn-beta zeolite | High yield and stereoselectivity, reusable | 88.2–95.8% | acs.org |

| Heterogeneous | Silica/Alumina (SiO₂/Al₂O₃) | Low cost, high selectivity | 90% conversion, 99% selectivity | acs.org |

| Organocatalyst | Cesium carbonate (Cs₂CO₃) | High yield, minimal racemization, cost-effective | 99% | kuleuven.be |

| Brønsted Acid | Polyphosphoric acid | Metal-free, avoids racemization, high yield | 97% | researchgate.netnih.gov |

Stereoselective Synthesis of Lactide Isomers and Substituted Dioxane-Diones

Since lactic acid is a chiral molecule, lactide exists in three stereoisomeric forms: L-lactide (formed from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). nih.gov The properties of the resulting PLA are highly dependent on the stereochemical purity of the lactide monomer. nih.gov

The stereoselective synthesis of a particular lactide isomer is a significant challenge. The choice of catalyst is crucial for controlling the stereochemistry of the final product. bohrium.com For instance, tin octoate is favored for its ability to produce purer L-lactide by minimizing racemization. nih.gov The industrial production of L-lactide often results in the formation of 5-10% meso-lactide due to epimerization at high temperatures. nih.gov

The synthesis of unsymmetrically substituted 3,6-substituted 1,4-dioxane-2,5-diones has been achieved by reacting α-bromocarboxylic acid chlorides with α-hydroxycarboxylic acids, yielding products in the range of 60-85%. google.com

Optimization of Reaction Conditions for Lactide Yield, Selectivity, and Purity

Optimizing reaction conditions is essential for achieving high yield, selectivity, and purity of lactide while minimizing energy consumption and racemization. nih.govdntb.gov.ua The key parameters that are typically manipulated include temperature, pressure, catalyst type and concentration, and reaction time. nih.govju.edu.et

Temperature: Higher temperatures generally increase the reaction rate but can also lead to thermal degradation and increased racemization. scispace.comdntb.gov.ua The optimal temperature for lactide synthesis via depolymerization is often in the range of 160-240°C. nih.govacs.org For instance, in one study, the fraction of D,L-lactide decreased as the temperature increased. scispace.com

Pressure: The synthesis is typically carried out under reduced pressure (vacuum) to facilitate the removal of water and the lactide product by distillation, which shifts the equilibrium towards lactide formation. nih.gov Lower pressure has been shown to result in higher yields and lower racemization. scispace.com

Catalyst Concentration: The concentration of the catalyst affects both the conversion rate and the degree of racemization. While a higher catalyst concentration can increase the reaction rate, it may also promote side reactions and racemization. scispace.com One study found that the highest conversion with the lowest racemization was achieved at a catalyst concentration of 0.1 wt%. scispace.com

Purification: After synthesis, crude lactide is often purified, typically by recrystallization from a solvent such as ethyl acetate (B1210297) or toluene, to remove impurities and achieve the high purity required for polymerization. nih.govmdpi.com

Table 2: Optimization of Reaction Conditions for Lactide Synthesis

| Parameter | General Effect | Optimized Range/Condition | Source |

|---|---|---|---|

| Temperature | Affects reaction rate and racemization | 160–240°C | nih.govacs.org |

| Pressure | Drives equilibrium towards product formation | Reduced pressure/vacuum (e.g., 2 mmHg to 640.5 mmHg) | nih.govscispace.combohrium.com |

| Catalyst Concentration | Influences conversion and side reactions | ~0.1 wt% to 0.72% w/w | scispace.comju.edu.et |

| Oligomer Molecular Weight | Affects conversion efficiency | ~1380 g/mol | scispace.comresearchgate.net |

| Purification Method | Removes impurities and improves purity | Recrystallization (e.g., in ethyl acetate) | nih.govmdpi.com |

Chemical Reactivity and Reaction Mechanisms of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Ring-Opening Polymerization (ROP) Mechanism

The most significant reaction of 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) is its ring-opening polymerization (ROP) to form poly(lactic acid). smolecule.comrsc.org This chain-growth polymerization method is preferred for producing high molecular weight and well-defined PLA, as it avoids the water byproduct characteristic of direct polycondensation from lactic acid. illinois.edursc.orgresearchgate.net The polymerization is driven by the release of ring strain in the lactide molecule. youtube.com

The general mechanism involves a nucleophilic attack on one of the carbonyl carbons of the lactide ring, leading to the cleavage of an acyl-oxygen bond and the propagation of a polymer chain. This process can be initiated by a variety of catalysts, which play a pivotal role in controlling the polymerization rate, polymer molecular weight, and microstructure. researchgate.netmdpi.com

A vast array of catalysts has been developed to mediate the ROP of lactide, broadly categorized into metal-based catalysts and organocatalysts.

Metal-Catalyzed ROP: Metal complexes are the most extensively studied and commercially utilized catalysts for lactide ROP. researchgate.netnih.gov They typically operate through a coordination-insertion mechanism. researchgate.netmdpi.com In this pathway, the lactide monomer first coordinates to the metal center of the catalyst. Subsequently, the nucleophilic initiator group attached to the metal (often an alkoxide) attacks the carbonyl carbon of the coordinated lactide. This leads to the opening of the ring and the insertion of the monomer into the metal-initiator bond, thereby extending the polymer chain which remains attached to the metal center for further propagation. utwente.nl

Commonly used metals include tin, aluminum, zinc, yttrium, and titanium. illinois.eduhw.ac.uk Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) is a widely used industrial catalyst due to its high reaction rates and solubility in the monomer melt. illinois.eduresearchgate.net However, concerns about the toxicity of residual tin in medical applications have driven research into other metal catalysts. illinois.edu Aluminum and yttrium complexes, often supported by bulky organic ligands, have shown excellent activity and stereocontrol. acs.orgresearchgate.net

| Catalyst Type | Common Examples | Typical Mechanism | Key Characteristics |

|---|---|---|---|

| Tin-based | Tin(II) 2-ethylhexanoate (Sn(Oct)₂) | Coordination-Insertion | High activity, industrially common, potential toxicity concerns. illinois.eduresearchgate.net |

| Aluminum-based | Al(OiPr)₃, Salan-Aluminum complexes | Coordination-Insertion | High activity, good stereocontrol with chiral ligands. illinois.edunih.gov |

| Zinc-based | Zinc alkoxides, Zinc carboxylates | Coordination-Insertion or Activated Monomer | Good activity, less toxic alternative to tin. nih.govrsc.org |

| Yttrium-based | Yttrium alkoxides | Coordination-Insertion | Excellent activity and stereocontrol. acs.orgresearchgate.net |

Organo-Catalyzed ROP: Organocatalysts have emerged as a metal-free alternative, which is particularly advantageous for biomedical applications. mdpi.com These catalysts can operate through several mechanisms. Basic catalysts like 4-(dimethylamino)pyridine (DMAP) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) often function by activating a co-initiator, such as an alcohol. rsc.orgmdpi.com

A common organocatalytic pathway is the hydrogen-bond-mediated mechanism. Bifunctional catalysts, such as those combining a thiourea (B124793) and a tertiary amine, can simultaneously activate the lactide monomer (via hydrogen bonding to the carbonyl group) and the alcohol initiator (via an acid-base interaction), facilitating a nucleophilic attack. acs.org Guanidine-based catalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are also highly effective. acs.org

Lactide exists as three stereoisomers: L-lactide ((S,S)-), D-lactide ((R,R)-), and meso-lactide ((R,S)-). The stereochemistry of the resulting PLA, known as its tacticity, significantly influences its physical properties, including crystallinity and thermal stability. smolecule.comacs.org The control of this stereostructure during ROP is a key area of research. researchgate.net

Stereocontrol can be achieved through two primary mechanisms:

Chain-End Control : The chirality of the last monomer unit added to the growing polymer chain dictates the stereochemistry of the next incoming monomer. hw.ac.uk

Enantiomorphic Site Control : The chirality of the catalyst itself determines which stereoisomer of the monomer is preferentially polymerized. hw.ac.ukacs.org This mechanism is generally more effective for achieving high stereoregularity. researchgate.net

Chiral catalysts, particularly metal complexes with specifically designed chiral ligands (e.g., SalBinap or Salan ligands), are highly effective in exerting enantiomorphic site control. acs.orgnih.gov For example, an enantiomerically pure chiral aluminum complex can polymerize meso-lactide to produce syndiotactic PLA (with alternating R and S units), while a racemic version of the same catalyst can polymerize meso-lactide to heterotactic PLA (with a less regular structure). acs.org Similarly, polymerization of racemic lactide (a 50:50 mix of D- and L-lactide) can yield isotactic stereoblock PLA using a racemic catalyst or heterotactic PLA with a chiral catalyst. acs.orgnih.gov

Regioselectivity refers to which of the two non-equivalent ester groups in a functionalized or unsymmetrical dioxane-dione ring is cleaved. In the case of 3,6-dimethyl-1,4-dioxane-2,5-dione, the two ester groups are chemically equivalent. However, in derivatives with different substituents, the catalyst can influence which carbonyl group is attacked, although studies have shown that ring-opening can occur almost indifferently on either ester group in some systems. researchgate.netnih.gov

Hydrolysis Mechanisms and Carboxylic Acid Formation

3,6-Dimethyl-1,4-dioxane-2,5-dione is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds to yield lactic acid. polylactide.com This degradation pathway is fundamental to the biodegradability of its polymer, PLA. youtube.com The hydrolysis reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the lactide ring. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the acyl-oxygen bond and opening the ring to form lactoyl lactic acid. This linear dimer is then further hydrolyzed to yield two molecules of lactic acid.

The rate of hydrolysis is influenced by temperature, pH, and the presence of catalysts. The process is accelerated in both acidic and basic conditions and can be significantly sped up by the action of enzymes. youtube.compolylactide.com

Esterification Reactions with Alcohols

Lactide can react with alcohols in a process known as alcoholysis, which is another form of ring-opening. This reaction is essentially an esterification where the alcohol acts as a nucleophile, attacking a carbonyl group of the lactide ring. The reaction produces esters of lactic acid or short-chain oligomers. For instance, the reaction with ethanol, often catalyzed, yields ethyl lactate. epo.org

This reaction can be used to synthesize lactic acid esters or to initiate the ROP of lactide where the alcohol serves as the initiator, defining one end of the resulting polymer chain. nih.gov Various catalysts, including tin compounds and organocatalysts, can promote the alcoholysis of lactide. epo.orgnih.gov

Cyclization and Oligomerization Pathways

The formation of 3,6-dimethyl-1,4-dioxane-2,5-dione itself is a critical process, typically achieved through the depolymerization of low molecular weight PLA oligomers. mdpi.com The process generally involves two steps:

Oligomerization : Lactic acid is heated under vacuum to remove water via a condensation reaction, forming a low molecular weight prepolymer or oligomer. mdpi.com

Cyclization (Depolymerization) : These oligomers are then heated at higher temperatures (e.g., 200-240 °C) under high vacuum in the presence of a catalyst (such as a tin compound). mdpi.com The hydroxyl end-group of an oligomer chain performs an intramolecular transesterification, or "back-biting," attacking an ester linkage further down its own chain. This process releases the stable six-membered ring of lactide, which is distilled off as it forms. mdpi.comresearchgate.net

During this synthesis, linear oligomers can remain as impurities if the cyclization is incomplete. nih.gov Furthermore, under certain polymerization conditions, especially at high temperatures, depolymerization can occur as a side reaction, leading to the formation of cyclic oligomers from the polymer chain. researchgate.net

Advanced Polymerization Research and Material Science Applications

Poly(lactic acid) (PLA) Synthesis and Characterization

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) derived from renewable resources such as corn starch or sugarcane. Its synthesis from the cyclic diester monomer, 3,6-dimethyl-1,4-dioxane-2,5-dione (B1217422) (commonly known as lactide), through ring-opening polymerization (ROP) has garnered significant attention in advanced polymerization research. The properties of the resulting PLA are highly dependent on the polymerization conditions and the stereochemistry of the lactide monomer.

Influence of ROP Conditions on PLA Molecular Weight and Distribution

The molecular weight and molecular weight distribution of PLA are critical parameters that dictate its mechanical properties and processability. These can be precisely controlled by manipulating the conditions of the ring-opening polymerization (ROP) of lactide. Key factors include the type and concentration of the catalyst, the presence of an initiator, polymerization temperature, and reaction time. nih.govuitm.edu.my

Various catalytic systems, with tin(II) octoate [Sn(Oct)₂] being one of the most common, are employed for the ROP of lactide. uitm.edu.my The molar ratio of monomer to catalyst and initiator significantly impacts the resulting molecular weight. For instance, a higher monomer-to-catalyst ratio generally leads to higher molecular weight PLA. nih.gov The presence of a co-initiator, such as an alcohol, can accelerate the polymerization rate and influence the final molecular weight. uitm.edu.my

Temperature and reaction time are also crucial. Higher temperatures can increase the rate of polymerization; however, they may also promote side reactions like transesterification, which can broaden the molecular weight distribution. nih.gov The optimal conditions are a balance to achieve high monomer conversion and controlled polymer chain growth.

Table 1: Influence of ROP Conditions on PLA Molecular Weight

| Catalyst/Initiator System | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Resulting Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| Sn(Oct)₂ / Choline | 100:0.5:1 | 140 | 24 | Varies | - |

| Sn(Oct)₂ / Choline | 100:0.5:1 | 140 | 48 | Varies | - |

| Sn(Oct)₂ / Choline | 100:0.5:1 | 140 | 72 | Varies | - |

| Phenoxy-imine Al(III) complex | 1000 | 80 | - | High | Narrow |

| Phenoxy-imine Al(III) complex | 2000 | 80 | - | Higher | Narrow |

Data is illustrative and compiled from various research findings. Specific values can vary based on precise experimental conditions. nih.govuitm.edu.my

Impact of Lactide Stereochemistry on PLA Crystallinity, Thermal Stability, and Properties

Lactide exists in three stereoisomeric forms: L-lactide (derived from two L-lactic acid molecules), D-lactide (from two D-lactic acid molecules), and meso-lactide (from one L- and one D-lactic acid molecule). The stereochemistry of the lactide monomer profoundly influences the microstructure of the resulting PLA, which in turn dictates its crystallinity, thermal stability, and mechanical properties. nih.govpolylactide.com

Polymerization of enantiomerically pure L-lactide or D-lactide results in poly(L-lactide) (PLLA) and poly(D-lactide) (PDLA), respectively. These are semi-crystalline polymers with a high degree of stereoregularity, leading to higher melting temperatures (T_m) and glass transition temperatures (T_g). nih.gov In contrast, the polymerization of a racemic mixture of L- and D-lactide (rac-lactide) or meso-lactide yields poly(D,L-lactide) (PDLLA), which is amorphous due to its random and irregular chain structure. nih.gov This lack of crystallinity results in a lower T_g and no T_m. nih.gov

The introduction of even small amounts of a different stereoisomer into a PLLA or PDLA chain can significantly reduce its crystallinity and melting point. kinampark.commdpi.com For instance, copolymerizing L-lactide with meso-lactide leads to a decrease in the melting point and the rate and extent of crystallization. kinampark.com

Table 2: Thermal Properties of PLA based on Lactide Stereochemistry

| Polymer | Lactide Monomer(s) | Crystallinity | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) |

| PLLA | L-lactide | Semi-crystalline (~37%) | 55-60 | 170-180 |

| PDLA | D-lactide | Semi-crystalline | 55-60 | 170-180 |

| PDLLA | rac-lactide or meso-lactide | Amorphous | ~60 | None |

Data is compiled from multiple sources and represents typical values. nih.govkinampark.com

Strategies for PLA Stereocomplex Formation

A significant advancement in PLA material science is the formation of a stereocomplex (sc-PLA) between enantiomeric PLLA and PDLA chains. nih.govresearchgate.net This stereocomplexation results in a unique crystalline structure with a melting temperature approximately 50°C higher than that of the individual PLLA or PDLA homocrystals, leading to enhanced thermal stability, mechanical strength, and hydrolysis resistance. nih.govfrontiersin.orgresearchgate.net

Several strategies have been developed to promote the formation of sc-PLA:

Melt Processing: This involves blending PLLA and PDLA in the molten state. frontiersin.org A specific temperature window, typically between the melting points of the homocrystals and the stereocomplex, is crucial for maximizing sc-crystal formation while minimizing homocrystallization. frontiersin.orgacs.org

Thermal Annealing: Amorphous or semi-crystalline blends of PLLA and PDLA can be annealed at a temperature above their T_g but below their T_m. This allows for the molecular rearrangement necessary for the formation of stereocomplex crystallites. frontiersin.org

Solution Casting: Dissolving PLLA and PDLA in a common solvent followed by solvent evaporation can effectively induce stereocomplexation. frontiersin.org The choice of solvent and the rate of evaporation are critical parameters.

Electrospinning: This technique uses an electric field to draw fine fibers from a polymer solution. The high shear forces during electrospinning can promote the alignment of PLLA and PDLA chains, facilitating stereocomplex formation. frontiersin.org

The efficiency of stereocomplex formation is influenced by factors such as the molecular weight of the PLLA and PDLA chains and their mixing ratio, with a 1:1 ratio generally being optimal. nih.govresearchgate.netacs.org

Copolymerization Strategies with 3,6-Dimethyl-1,4-dioxane-2,5-dione

Copolymerization of lactide with other monomers is a versatile strategy to tailor the properties of PLA, creating materials with a wide range of characteristics for specific applications. Both block and random copolymers can be synthesized, each offering unique properties.

Block Copolymer Synthesis

Block copolymers containing PLA segments are of great interest for applications in drug delivery, tissue engineering, and as compatibilizers for polymer blends. rsc.orgresearchgate.net These copolymers are typically synthesized via the sequential ring-opening polymerization of lactide and another cyclic monomer.

A common method involves the living ROP of one monomer, followed by the addition of the second monomer to the living polymer chain ends. acs.org This allows for the synthesis of well-defined diblock (A-B) and triblock (A-B-A or B-A-B) copolymers. acs.org For example, PLLA-b-PDLA stereoblock copolymers can be synthesized by the sequential addition of D-lactide to living PLLA chains. acs.org

The synthesis of PLA-based block copolymers can also be achieved through the transesterification reaction between a pre-synthesized polymer with hydroxyl end groups and PLA. researchgate.net

Table 3: Examples of PLA-based Block Copolymers

| Copolymer Type | Monomers | Synthesis Method | Potential Applications |

| Diblock | L-lactide, D-lactide | Sequential ROP | Materials with enhanced thermal stability |

| Triblock | Lactide, Poly(ethylene glycol) | ROP from PEG macroinitiator | Drug delivery, tissue engineering |

| Diblock | Lactide, Poly(dimethylsiloxane) | Transesterification | Elastomeric materials, blend compatibilizers |

Random Copolymer Synthesis

Random copolymers are synthesized by the simultaneous polymerization of lactide with one or more other comonomers. This approach is used to modify properties such as crystallinity, degradation rate, and mechanical flexibility. For instance, the random copolymerization of L-lactide with meso-lactide or D-lactide reduces the crystallinity of the resulting polymer. kinampark.com

Copolymerization of lactide with other cyclic esters, such as glycolide (B1360168), leads to the formation of poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in the medical field. The ratio of lactide to glycolide in the copolymer determines its degradation rate and other properties.

Copolymers with Functional Side Groups (e.g., Pendant Carboxyl, Alkene, Azide)

The introduction of functional side groups onto the polylactide (PLA) backbone is a significant area of research aimed at tailoring the polymer's properties for specific applications. While direct research on copolymers of 3,6,6-trimethyl-1,4-dioxane-2,5-dione with functional side groups is not extensively documented, studies on analogous substituted 1,4-dioxane-2,5-diones provide insight into the synthetic strategies and potential applications. These functional groups can enhance hydrophilicity, provide sites for bioconjugation, or allow for post-polymerization modifications.

One approach to introduce pendant carboxyl groups involves the ring-opening polymerization of functionalized monomers like 3(S)-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione. acs.org Subsequent deprotection of the benzyl (B1604629) group yields a poly(α-hydroxy acid) with pendant carboxyl groups. acs.org Another method involves the organo-catalyzed ring-opening polymerization of monomers derived from amino acids, such as (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione, which is synthesized from glutamic acid. acs.orgnih.gov This process can be controlled to produce polymers with narrow molecular weight distributions, and the pendant functional group does not interfere with the polymerization. acs.orgnih.gov

The incorporation of alkene functionalities can be achieved through the copolymerization of lactide with monomers bearing allyl or other unsaturated groups. nih.govacs.org For instance, cyclic acetals with allyl-functional groups have been copolymerized with lactide to create functional degradable copolymers. nih.govacs.org These pendant double bonds are available for post-polymerization modifications, such as cross-linking to form thermoset resins. nih.govacs.org

Azide (B81097) groups can also be introduced into the polylactide structure, providing a "clickable" handle for further functionalization via azide-alkyne cycloaddition reactions. nih.govnih.gov This is often achieved by synthesizing monomers that already contain an azide group or a precursor that can be readily converted to an azide. gatech.edu For example, a new class of clickable and biodegradable polylactide has been prepared through the bulk polymerization of 3,6-dipropargyloxymethyl-1,4-dioxane-2,5-dione. nih.govnih.gov The resulting polymer with pendant alkyne groups can then be efficiently modified with molecules containing azide functionalities. nih.govnih.gov

These functionalization strategies, while demonstrated on other substituted lactides, are theoretically applicable to this compound, opening avenues for the development of advanced biomaterials with tailored properties.

Specific Comonomer Systems (e.g., ε-Caprolactone, Trimethylene Carbonate, Glycolide, Carbonates)

The copolymerization of lactide with other cyclic esters and carbonates is a well-established method to modify the properties of the resulting polymers, such as their mechanical properties, degradation rates, and thermal characteristics. Although specific studies on the copolymerization of this compound are limited, a wealth of research on the copolymerization of 3,6-dimethyl-1,4-dioxane-2,5-dione (lactide) with various comonomers provides a strong basis for understanding the potential of these systems.

ε-Caprolactone: The copolymerization of lactide with ε-caprolactone results in poly(l-lactide-co-ε-caprolactone) (PLCL) copolymers. scienceopen.com These copolymers are known for their enhanced toughness and elasticity compared to polylactide homopolymers. scienceopen.com The properties of PLCL can be tuned by adjusting the monomer feed ratio and polymerization time. scienceopen.com For instance, a higher ε-caprolactone content generally leads to a more flexible and elastomeric material. These copolymers have shown promise in dynamic mechanical environments, such as in vascular tissue engineering. scienceopen.com

Trimethylene Carbonate: Trimethylene carbonate (TMC) is another comonomer used to enhance the flexibility of polylactide. researchgate.net The copolymerization of L-lactide and TMC can produce elastomeric A-B-A triblock copolymers. researchgate.net These materials exhibit a microphase-separated structure with crystalline poly(L-lactide) blocks and an amorphous poly(TMC) phase, leading to their elastomeric properties. researchgate.net

Glycolide: The copolymerization of lactide with glycolide yields poly(lactic-co-glycolic acid) (PLGA), one of the most widely used biodegradable polymers in the biomedical field. scirp.org The ratio of lactide to glycolide in the copolymer significantly influences its degradation rate and mechanical properties. 20.210.105 PLGA with a higher glycolide content tends to degrade faster. The synthesis can be achieved through direct polycondensation or, more commonly, through the ring-opening polymerization of the cyclic dimers, lactide and glycolide, which yields copolymers with higher molecular weights and better mechanical properties. scirp.org

Carbonates: Beyond trimethylene carbonate, other carbonate monomers can be copolymerized with lactide to create polyesters with varied properties. The inclusion of carbonate linkages can alter the degradation profile and mechanical behavior of the resulting polymer.

The following table summarizes the typical effects of these comonomers on the properties of polylactide-based copolymers.

| Comonomer | Key Property Modifications |

| ε-Caprolactone | Increased toughness and elasticity |

| Trimethylene Carbonate | Enhanced flexibility and elastomeric properties |

| Glycolide | Accelerated degradation rate |

| Carbonates | Altered degradation profile and mechanical behavior |

Development of Novel Biodegradable Polymer Architectures

The development of novel biodegradable polymer architectures is a key focus in materials science, with the aim of creating materials with precisely controlled properties for advanced applications. While specific research on this compound is not widely available, the principles of polymer architecture design established for polylactide and its copolymers are highly relevant.

Functionalized Polylactides and Copolymers for Enhanced Performance

Functionalization of polylactides is a powerful tool to enhance their performance and expand their applicability. By introducing specific chemical moieties, it is possible to modulate properties such as hydrophilicity, degradation rate, and cell-material interactions. The synthesis of polylactides with pendant functional groups allows for the creation of "smart" materials that can respond to environmental stimuli or be conjugated with bioactive molecules. sciencex.com

For example, the incorporation of macrocyclic structures into the polymer backbone can influence the spatial arrangement of the polymer chains, leading to materials with unique recognition capabilities for biological molecules like proteins and nucleic acids. sciencex.com This opens up possibilities for applications in biosensors and targeted drug delivery. sciencex.com The synthesis of polylactide-based block copolymers with vinyl monomers can also lead to materials with novel properties and self-assembly behaviors. nih.gov

Advanced Polymeric Materials for Specific Research Applications (e.g., tissue engineering scaffolds, nanotechnologies, absorbable sutures)

The versatility of polylactide-based polymers makes them suitable for a wide range of research applications, particularly in the biomedical field.

Tissue Engineering Scaffolds: Polylactide and its copolymers are extensively used to fabricate scaffolds for tissue engineering due to their biocompatibility and biodegradability. mdpi.comyoutube.com These scaffolds provide a temporary support for cell attachment, proliferation, and differentiation, eventually degrading as new tissue is formed. mdpi.com The properties of the scaffold, such as porosity, mechanical strength, and degradation rate, can be tailored by selecting the appropriate polymer composition and fabrication technique. youtube.com For example, combining polylactide with chitosan (B1678972) can lead to hybrid biomaterials with enhanced mechanical stability and high bioactivity, making them suitable for bone tissue engineering. mdpi.com

Nanotechnologies: Polylactide-based polymers are used to create nanoparticles for drug delivery and other nanomedicine applications. polimi.itfrontiersin.org The ability to form nanoparticles with different morphologies, such as spheres, worms, and polymersomes, allows for the controlled release of therapeutic agents. nih.gov The properties of these nanoparticles can be tuned by the polymer's molecular architecture, including the use of block copolymers that can self-assemble in solution. polimi.itfrontiersin.org

Absorbable Sutures: Copolymers of lactide, particularly with glycolide (PGLA) and ε-caprolactone (PLCL), are widely used in the manufacturing of absorbable sutures. golnit.comacs.orgacs.orgnih.govmdpi.com These sutures provide the necessary mechanical support for wound closure and then degrade and are absorbed by the body over time. nih.govmdpi.com The absorption profile and tensile strength of the sutures can be controlled by the copolymer composition and the molecular weight of the polymer. golnit.com For instance, PGLA sutures with a higher glycolide content have a faster absorption rate. golnit.com

Polymer Degradation Mechanisms and Environmental Considerations

The degradation of polylactide-based polymers is a critical aspect of their application, particularly in biomedical and environmental contexts. Understanding the mechanisms of degradation is essential for designing materials with predictable lifespans and ensuring their safe resorption or environmental breakdown.

Hydrolytic Degradation Pathways of Poly(DL-lactic acid)

Poly(DL-lactic acid), a homopolymer of the racemic mixture of L- and D-lactide, degrades primarily through hydrolytic scission of its ester bonds. nih.govacs.org This process is influenced by several factors, including temperature, pH, and the morphology of the polymer. nih.govacs.orgresearchgate.net

The hydrolytic degradation of polylactide is generally considered a multi-stage process:

Water Diffusion: Water molecules diffuse into the amorphous regions of the polymer matrix. researchgate.net

Ester Bond Cleavage: The ester linkages in the polymer backbone are hydrolyzed, leading to a decrease in molecular weight. researchgate.netmdpi.com This initial phase of degradation often occurs throughout the bulk of the material.

Formation of Oligomers and Monomers: As the polymer chains are cleaved, water-soluble oligomers and lactic acid monomers are formed. researchgate.netmdpi.com

Mass Loss: When the molecular weight of the polymer fragments decreases to a point where they become soluble in the surrounding medium, significant mass loss of the material is observed. nih.gov

The degradation rate is significantly influenced by environmental conditions. Higher temperatures accelerate the hydrolysis process. nih.govacs.org The pH of the surrounding medium also plays a role; degradation can be faster in both acidic and alkaline conditions compared to neutral pH. mdpi.com The degradation process can also be autocatalytic, as the carboxylic acid end groups generated during hydrolysis can catalyze further ester bond cleavage. acs.org

From an environmental perspective, the biodegradability of polylactide is a key advantage. researchgate.neth2.pl In composting environments, where temperatures are elevated and microbial activity is high, polylactide can degrade into carbon dioxide, water, and biomass. mdpi.comacs.org However, in environments with lower temperatures, such as marine or soil environments, the degradation rate is significantly slower. acs.orgmdpi.com

The following table provides a summary of factors influencing the hydrolytic degradation of polylactide.

| Factor | Influence on Degradation Rate |

| Temperature | Higher temperatures accelerate degradation. nih.govacs.org |

| pH | Degradation is faster in acidic and alkaline conditions. mdpi.com |

| Crystallinity | Amorphous regions degrade faster than crystalline regions. nih.govacs.org |

| Molecular Weight | Higher initial molecular weight can lead to a longer degradation time. researchgate.net |

| Environment | Faster in composting conditions, slower in soil and marine environments. acs.orgresearchgate.neth2.plmdpi.com |

Studies on Factors Influencing Degradation Rate (e.g., molecular weight, moisture, temperature)

Following a comprehensive search of scientific literature, no specific studies detailing the factors influencing the degradation rate of polymers derived from this compound were identified. Consequently, detailed research findings and data tables concerning the influence of molecular weight, moisture, and temperature on the degradation of poly(this compound) are not available in the public domain based on the conducted research.

The scientific community has extensively studied the degradation of other aliphatic polyesters, such as polylactide (PLA) and poly(lactic-co-glycolic acid) (PLGA), and the general principles governing their breakdown are well-established. These principles often involve hydrolysis of the ester linkages, which can be influenced by factors like polymer molecular weight, ambient moisture, and temperature. However, due to the strict focus of this article on this compound, a discussion of these related but structurally distinct polymers is outside the specified scope.

Further research is required to investigate the degradation kinetics of polymers synthesized from this compound and to elucidate how variables such as molecular weight, moisture content, and temperature affect their degradation profiles. Such studies would be crucial for evaluating their potential in various material science applications.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 3,6,6-Trimethyl-1,4-dioxane-2,5-dione could be retrieved. This information is essential for the definitive structural elucidation, carbon backbone analysis, and connectivity assessment of the molecule and its potential polymers.

Chromatographic Techniques

Similarly, there is no available information regarding the chromatographic analysis of this compound or its corresponding polymer.

Size Exclusion Chromatography (SEC): Data on the molecular weight and distribution for polymers synthesized from this specific monomer are absent from the reviewed literature.

Chiral High-Performance Liquid Chromatography (HPLC): No studies detailing the separation of stereoisomers or the assessment of the stereoisomeric purity of this compound were found.

Due to the absence of specific research findings and data, it is not possible to provide a scientifically accurate and detailed article on the analytical characterization of this compound at this time.

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the analysis of polymers, offering detailed information on molecular structure and weight distribution.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful tool for characterizing synthetic polymers. frontiersin.orgtytlabs.co.jp This soft ionization technique allows for the analysis of large molecules without significant fragmentation, enabling the resolution of individual n-mers within a polymer distribution. sigmaaldrich.com This capability is crucial for determining not only the molecular weight distribution but also the identity and integrity of polymer end-groups. sigmaaldrich.com

The successful application of MALDI-TOF MS in polymer analysis is highly dependent on the optimization of several experimental parameters. frontiersin.org These include the choice of matrix, cationization reagent, and solvent. frontiersin.org For instance, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB) has been identified as a suitable matrix for a variety of polymers. frontiersin.org The selection of an appropriate cationization agent, such as sodium iodide or silver trifluoroacetate, is also polymer-dependent. frontiersin.org

Through MALDI-TOF MS, researchers can accurately determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of polymers derived from this compound. sigmaaldrich.com The resulting mass spectrum displays a series of peaks, each corresponding to a specific polymer chain length, allowing for detailed structural elucidation. tytlabs.co.jp

Table 1: Key Parameters in MALDI-TOF MS Polymer Analysis

| Parameter | Description | Example |

|---|---|---|

| Matrix | A substance that co-crystallizes with the analyte and absorbs laser energy, facilitating desorption and ionization. | trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) |

| Cationization Reagent | An agent that adds a charge to the neutral polymer molecules, typically a metal salt. | Sodium Iodide (NaI), Silver Trifluoroacetate (AgTFA) |

| Solvent | A solvent that dissolves both the polymer and the matrix, allowing for homogeneous sample preparation. | Tetrahydrofuran (THF) |

| Laser Intensity | The energy of the laser used to desorb and ionize the sample, which needs to be optimized to prevent fragmentation. | Varies depending on the matrix and analyte. |

Vibrational Spectroscopy

Vibrational spectroscopy, including techniques that probe optical activity, offers a nuanced view of molecular structure and conformation.

Vibrational Optical Activity (VOA) encompasses both Vibrational Circular Dichroism (VCD) and Vibrational Raman Optical Activity (VROA). rsc.orgresearchgate.net These techniques are highly sensitive to the three-dimensional structure of chiral molecules, making them invaluable for studying the stereochemistry of lactide isomers. rsc.orgresearchgate.net VOA spectra provide detailed information about the absolute configuration and conformational preferences of molecules in solution. rsc.orgmdpi.com

For molecules like lactide, which can exist as different stereoisomers (e.g., L-lactide, D-lactide, and meso-lactide), VOA can distinguish between these forms. nih.gov The spectra are sensitive to conformational changes, such as the formation of intramolecular hydrogen bonds. acs.org For example, the VROA parameter of the carbonyl group stretching vibration can change sign upon the formation of a hydrogen bond. acs.org Ab initio calculations are often used in conjunction with experimental VOA to predict spectra for different conformers and assign the absolute configuration. acs.orgresearchgate.net

Table 2: Vibrational Spectroscopy Techniques for Isomer Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Absolute configuration, conformational analysis. |

| Vibrational Raman Optical Activity (VROA) | Differential Raman scattering of right and left circularly polarized incident light. rsc.org | Absolute configuration, conformational analysis, sensitive to subtle structural changes. rsc.orgacs.org |

X-ray Diffraction (XRD) Analysis for Crystal Structure and Polymer Crystallinity

X-ray Diffraction (XRD) is an essential technique for determining the crystal structure of solid materials and assessing the degree of crystallinity in polymers. For crystalline compounds like this compound, single-crystal XRD can provide precise atomic coordinates, bond lengths, and bond angles, revealing the exact three-dimensional arrangement of the molecule in the solid state.

Powder XRD is used to analyze the crystalline structure of polycrystalline materials and polymers. researchgate.net The resulting diffraction pattern provides a fingerprint of the crystalline phases present. For polymers derived from lactide monomers, XRD is employed to determine the percentage of crystallinity, which significantly influences the material's mechanical and thermal properties. The diffraction pattern of a semi-crystalline polymer will show sharp peaks corresponding to the crystalline regions superimposed on a broad amorphous halo.

Table 3: Representative Crystallographic Data for a Dioxane-dione Derivative Data for a related compound, (S,S)-3,6-Diphenyl-1,4-dioxane-2,5-dione, is presented for illustrative purposes.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.103 (3) |

| b (Å) | 9.272 (6) |

| c (Å) | 26.50 (3) |

| V (ų) | 1254 (2) |

Source: Lynch, V. M., et al. (1990). Acta Crystallographica Section C, C46(6), 1125-1127. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis for Thermal Degradation Profiles)

Thermal analysis techniques are critical for evaluating the thermal stability and degradation behavior of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides a thermal degradation profile, indicating the temperatures at which the material begins to decompose and the extent of weight loss at different stages. For polymers, TGA can reveal information about their thermal stability and the mechanism of their decomposition. The decomposition of related dioxane-dione compounds has been studied using TGA to understand their thermal stability and the products of their decomposition. researchgate.net The thermal properties are crucial for determining the processing conditions and the upper service temperature of polymeric materials.

Table 4: General TGA Data Interpretation for Polymers

| Parameter | Description |

|---|---|

| Onset Decomposition Temperature (T_onset) | The temperature at which significant weight loss begins. |

| Temperature at Maximum Decomposition Rate (T_max) | The temperature at which the rate of weight loss is highest. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. |

Theoretical and Computational Investigations of 3,6 Dimethyl 1,4 Dioxane 2,5 Dione

Density Functional Theory (DFT) Modeling for Reaction Pathways and Stereoselectivity in Synthesis and Polymerization

No DFT studies on the synthesis or polymerization of 3,6,6-Trimethyl-1,4-dioxane-2,5-dione are present in the current scientific literature.

Molecular Dynamics Simulations of Polymerization and Degradation Processes

There are no available molecular dynamics simulation studies that investigate the polymerization or degradation of polymers derived from this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations detailing the electronic structure and predicting the reactivity of this compound have not been published.

Computational Studies on Related Dioxane-Dione Systems (e.g., analysis of hindered methyl group tunneling rotation)

While computational studies on methyl group tunneling exist for various molecular systems, no research has been found that specifically analyzes this phenomenon in this compound or closely related hindered dioxane-dione structures.

Q & A

Q. What are the standard synthetic routes for 3,6,6-trimethyl-1,4-dioxane-2,5-dione, and how are reaction conditions optimized?

The synthesis typically involves cyclization of substituted lactic acid derivatives or transesterification reactions. For example, analogous dioxane-diones (e.g., 3,6-dimethyl variants) are synthesized via acid-catalyzed condensation of hydroxy acids, followed by recrystallization in solvents like ethyl acetate or methanol . Reaction optimization may include varying temperature (e.g., 80–120°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity to maximize yield and purity. Monitoring via thin-layer chromatography (TLC) or HPLC is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is critical for resolving stereochemistry and confirming molecular packing, as demonstrated in studies of structurally similar dioxane-diones (e.g., 2,2,5-trimethyl derivatives) . Complementary techniques include:

Q. How can researchers assess the purity of this compound?

Purity is evaluated via:

Q. What role does this compound play in polymer chemistry, particularly for biodegradable materials?

Structurally related lactide derivatives (e.g., 3,6-dimethyl-1,4-dioxane-2,5-dione) are precursors for polylactic acid (PLA) synthesis. The trimethyl variant may enhance polymer hydrophobicity or modify degradation rates. Ring-opening polymerization (ROP) using tin(II) octoate or enzymatic catalysts is a common methodology .

Q. What are the recommended storage conditions to prevent degradation?

Store under inert atmosphere (argon or nitrogen) at –20°C to minimize hydrolysis. Desiccants (e.g., silica gel) should be used in storage containers. Stability tests via periodic NMR or FT-IR are advised to detect ester bond hydrolysis .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 3-factor (temperature, catalyst concentration, reaction time) factorial design with orthogonal arrays (e.g., Taguchi L9) can identify significant parameters. Response surface methodology (RSM) models yield vs. factors, enabling prediction of optimal conditions. For example, a central composite design (CCD) may reveal non-linear relationships between catalyst loading and cyclization efficiency .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting vs. crystallographic symmetry)?

Discrepancies between NMR peak splitting (indicating dynamic stereochemistry) and X-ray-derived symmetry can arise from conformational flexibility in solution. Use variable-temperature NMR (VT-NMR) to probe energy barriers for ring inversion. DFT calculations (e.g., Gaussian software) can model conformers and predict NMR chemical shifts .

Q. What computational tools are suitable for modeling the reactivity of this compound in polymerization?

Molecular dynamics (MD) simulations in COMSOL Multiphysics or LAMMPS can predict monomer stacking and polymerization kinetics. Quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) model transition states during ring-opening reactions. AI-driven platforms (e.g., automated reaction prediction via IBM RXN) may propose novel catalysts .

Q. How does stereochemistry (e.g., 3R,6S vs. 3R,6R isomers) influence material properties?

Stereoisomers affect crystallinity and mechanical strength. Resolve isomers via chiral HPLC (e.g., Chiralpak IC column) or enzymatic resolution. Compare thermal properties (DSC/TGA) and degradation profiles (hydrolysis rate in PBS buffer) between enantiomers .

Q. What advanced techniques can elucidate degradation mechanisms in biomedical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.